molecular formula C25H22ClN3O2S2 B11530661 N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

Cat. No.: B11530661
M. Wt: 496.0 g/mol
InChI Key: HMMNZIMDDYFFRF-UHFFFAOYSA-N
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Description

N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chloromethyl Group: This step involves the chloromethylation of the benzothiazole core using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

    Carbamoylation: The chloromethylated benzothiazole is then reacted with 5-chloro-2-methylphenyl isocyanate to form the carbamoyl derivative.

    Thioether Formation: The carbamoyl derivative is treated with thiourea to introduce the thioether linkage.

    Final Coupling: The thioether derivative is coupled with 3-phenylpropanoic acid under peptide coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or other reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of thioethers.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for hydrogenation.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From electrophilic aromatic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: The compound could affect pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Carbamoyl Derivatives: Compounds with similar carbamoyl groups but different core structures.

    Thioether Derivatives: Compounds with similar thioether linkages but different aromatic rings.

Uniqueness

N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22ClN3O2S2

Molecular Weight

496.0 g/mol

IUPAC Name

N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylpropanamide

InChI

InChI=1S/C25H22ClN3O2S2/c1-16-7-9-18(26)13-21(16)28-24(31)15-32-25-29-20-11-10-19(14-22(20)33-25)27-23(30)12-8-17-5-3-2-4-6-17/h2-7,9-11,13-14H,8,12,15H2,1H3,(H,27,30)(H,28,31)

InChI Key

HMMNZIMDDYFFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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